molecular formula C6H12ClNO3 B1377136 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride CAS No. 1427379-33-6

2-(3-Aminooxolan-3-yl)acetic acid hydrochloride

Cat. No. B1377136
CAS RN: 1427379-33-6
M. Wt: 181.62 g/mol
InChI Key: ZQZCGKMKDKQNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminooxolan-3-yl)acetic acid hydrochloride, with the CAS Number 1427379-33-6, is a compound with a molecular weight of 181.62 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(3-aminotetrahydrofuran-3-yl)acetic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c7-6(3-5(8)9)1-2-10-4-6;/h1-4,7H2,(H,8,9);1H .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 181.62 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Biocatalysis in Pharmaceutical Synthesis

The compound (S)-2-amino-5-[1,3]dioxolan-2-yl-pentanoic acid, related to 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride, serves as a key intermediate in synthesizing inhibitors for angiotension-I converting enzyme (ACE) and neutral endopeptidase (NEP), which are currently in clinical trials. The synthesis employs a combination of hydroformylation and biocatalysis technologies for efficient production, crucial in developing pharmaceutical compounds (Cobley et al., 2011).

Analytical Chemistry for Amino Compounds

A sensitive and mild method was developed for determining amino compounds, crucial in various fields including environmental and pharmaceutical analysis. The method involves a condensation reaction with fluorescence detection, offering a rapid and smooth reaction process and producing sensitively fluorescent derivatives of amines, which can be efficiently analyzed by high-performance liquid chromatography (You et al., 2006).

Crystallography in Chemical Analysis

The compound (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, related to 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride, plays a role in crystallography, offering insights into the molecular structure and interactions. The crystal structure provides detailed information about molecular geometry and stabilizing hydrogen bonds, which is valuable in understanding chemical properties and reactivity (Li et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-aminooxolan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-6(3-5(8)9)1-2-10-4-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZCGKMKDKQNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride
Reactant of Route 2
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride
Reactant of Route 3
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride
Reactant of Route 4
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride
Reactant of Route 6
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.